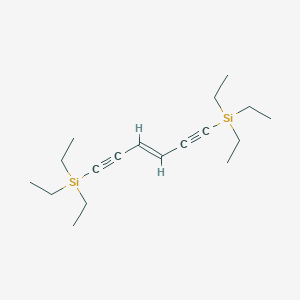![molecular formula C14H18BrN B12843896 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane CAS No. 61343-32-6](/img/structure/B12843896.png)
2-(4-Bromophenyl)-2-azaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-2-azaspiro[4.4]nonane is a spirocyclic compound featuring a bromophenyl group attached to an azaspiro[4.4]nonane core. Spirocyclic compounds are known for their unique three-dimensional structures, which often impart distinct chemical and biological properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activity and structural novelty.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction. One common method involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic structure.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction. This step often involves the reaction of the spirocyclic core with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and high-throughput purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate to facilitate the reaction.
Major Products
Oxidation: N-oxides
Propiedades
Número CAS |
61343-32-6 |
|---|---|
Fórmula molecular |
C14H18BrN |
Peso molecular |
280.20 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C14H18BrN/c15-12-3-5-13(6-4-12)16-10-9-14(11-16)7-1-2-8-14/h3-6H,1-2,7-11H2 |
Clave InChI |
LJHITQVUVVQYIC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CCN(C2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


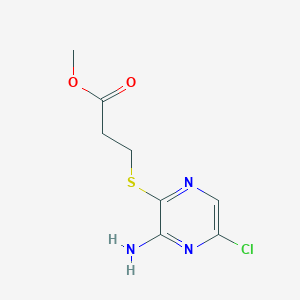
![1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B12843829.png)
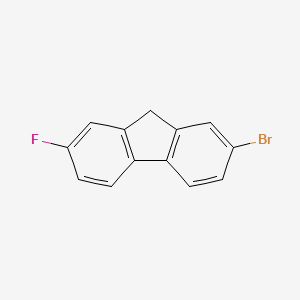
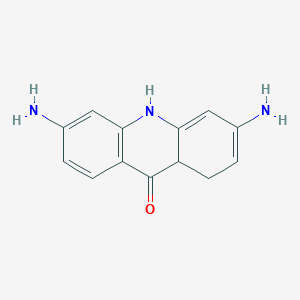
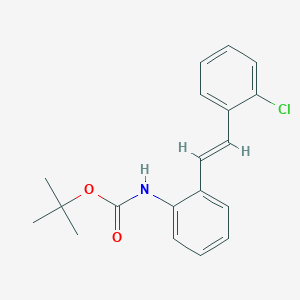
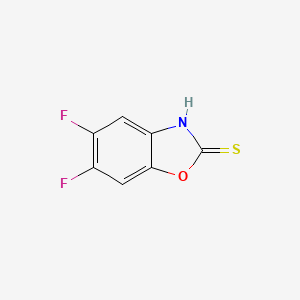
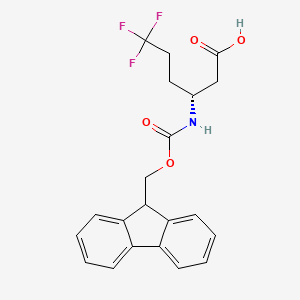

![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)

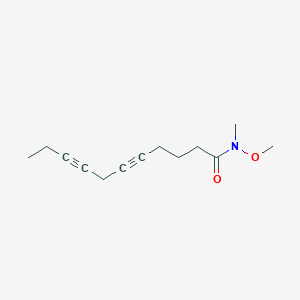
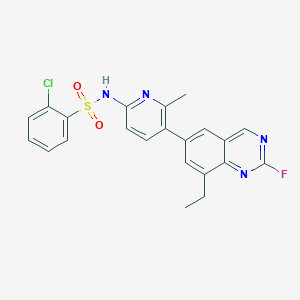
![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)
